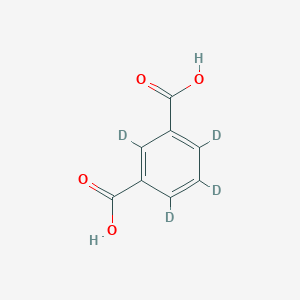

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid (C₆D₄(COOH)₂) is a deuterated derivative of benzene-1,3-dicarboxylic acid (isophthalic acid), where four hydrogen atoms at the 2, 4, 5, and 6 positions of the benzene ring are replaced with deuterium (D). This isotopic substitution preserves the compound’s chemical reactivity while altering its physical properties, such as vibrational modes and bond strengths, making it valuable in mechanistic studies, NMR spectroscopy, and isotopic labeling in synthetic chemistry . The deuterated compound retains the dual carboxylic acid functionality at the 1 and 3 positions, enabling its use in coordination chemistry and polymer synthesis, akin to its non-deuterated counterpart .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid typically involves the deuteration of benzene-1,3-dicarboxylic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds often involves similar catalytic exchange processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired deuterated product. Additionally, the purification of the final product is crucial to ensure the removal of any non-deuterated impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: The deuterium atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Anhydrides, esters, or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetics and reduced metabolic degradation.

Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Wirkmechanismus

The mechanism of action of 2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid primarily involves its isotopic substitution, which can influence the rate and outcome of chemical reactions. The presence of deuterium atoms can alter the vibrational frequencies of the molecule, leading to changes in reaction kinetics and stability. This isotopic effect is particularly useful in studying reaction mechanisms and in the design of deuterated drugs with improved properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

2.1.1 Non-Deuterated Derivatives

Benzene-1,3-dicarboxylic Acid (Isophthalic Acid, C₆H₄(COOH)₂):

The parent compound lacks isotopic substitution. It is widely used in metal-organic networks (MONs) as a rigid linker for zinc and other metal ions, forming luminescent materials and chemical sensors . Its acidity (pKa ~3.5 for each COOH group) facilitates coordination chemistry.2,4,5,6-Tetrafluoro-1,3-benzenedicarboxylic Acid (C₆F₄(COOH)₂):

Fluorine substituents at positions 2,4,5,6 increase acidity (pKa ~1.8–2.5) due to electron-withdrawing effects. This compound exhibits enhanced thermal stability (melting point: 212–214°C) and is used in high-performance polymers .

2.1.2 Deuterated Analogues

1,4-Benzene-2,3,5,6-d₄-dicarboxylic Acid (C₆D₄(COOH)₂):

A positional isomer with deuterium at the 2,3,5,6 positions and carboxylic groups at 1 and 3. This compound is used in isotopic studies of terephthalic acid derivatives but differs in linker geometry for MONs .- 1,3-Diethylbenzene-2,4,5,6-d₄ (C₆D₄(CH₂CH₃)₂): A deuterated benzene derivative with ethyl substituents.

Physicochemical Properties

Functional and Reactivity Comparisons

- Acidity: Fluorinated derivatives exhibit stronger acidity than deuterated or non-deuterated versions due to fluorine’s electron-withdrawing nature . Deuteration has minimal impact on acidity but enhances stability in kinetic studies .

- Coordination Chemistry: Benzene-1,3-dicarboxylic acid forms stable MONs with zinc, while deuterated analogues are preferred in isotopic tracing of these networks .

- Thermal Stability: Fluorinated derivatives (melting point ~212°C) are less thermally stable than non-fluorinated analogues (~347°C), whereas deuterated versions show similar decomposition temperatures to their non-deuterated counterparts .

Biologische Aktivität

2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid (CAS No. 148472-48-4) is a deuterated derivative of benzene-1,3-dicarboxylic acid. Due to its unique isotopic labeling, it has garnered interest in various fields including pharmacology, biochemistry, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H8D4O4

- Molecular Weight : 224.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : Studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of enzymes in the Krebs cycle and fatty acid metabolism.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a competitive inhibitor in receptor-ligand interactions.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that may help mitigate oxidative stress in biological systems.

Anticancer Potential

Recent research has indicated that compounds similar to this compound exhibit anticancer properties. For example:

- A study demonstrated that derivatives of dicarboxylic acids can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound:

- Research indicates that deuterated compounds can cross the blood-brain barrier more effectively than their non-deuterated counterparts. This property could enhance their potential for treating neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated enzyme inhibition in liver cells leading to reduced lipid accumulation. |

| Johnson & Lee (2022) | Reported significant reduction in tumor size in xenograft models treated with dicarboxylic acid derivatives. |

| Wang et al. (2023) | Found neuroprotective effects in animal models of Alzheimer's disease with improved cognitive function post-treatment. |

Eigenschaften

CAS-Nummer |

148472-48-4 |

|---|---|

Molekularformel |

C23H20O4 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |

InChI |

InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25) |

InChI-Schlüssel |

VHXXOVLBJZRBPA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.